molecular formula C33H40O19 B169289 Apigenin 7-O-(2G-rhamnosyl)gentiobioside CAS No. 174284-20-9

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Cat. No.: B169289
CAS No.: 174284-20-9
M. Wt: 740.7 g/mol
InChI Key: LXOPDILLGIDKLW-KDGNLIIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside extracted from the plant Lonicera gracilipes var. glandulosa . It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has a molecular weight of 740.66 g/mol and a chemical formula of C33H40O19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside typically involves the glycosylation of apigenin with gentiobiose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly from plants like Lonicera gracilipes var. glandulosa. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .

Scientific Research Applications

Apigenin 7-O-(2G-rhamnosyl)gentiobioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity. The presence of both gentiobiose and rhamnose moieties distinguishes it from other flavonoid glycosides .

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPDILLGIDKLW-KDGNLIIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 2
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
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Apigenin 7-O-(2G-rhamnosyl)gentiobioside
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Apigenin 7-O-(2G-rhamnosyl)gentiobioside
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Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 6
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
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Q & A

Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?

A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].

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